molecular formula C16H25BClN3O3 B13111207 trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol

trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol

Cat. No.: B13111207
M. Wt: 353.7 g/mol
InChI Key: XADHMZNFFIYIHJ-UHFFFAOYSA-N
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Description

trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol: is a complex organic compound that features a cyclohexanol core with a substituted pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The starting material, 2-chloro-5-bromopyrimidine, undergoes a Suzuki-Miyaura coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the pyrimidinyl intermediate.

    Amination Reaction: The pyrimidinyl intermediate is then subjected to an amination reaction with trans-4-aminocyclohexanol under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyrimidinyl group to its corresponding amine derivatives.

    Substitution: The chloro group in the pyrimidinyl ring can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of aminocyclohexanol derivatives.

    Substitution: Formation of substituted pyrimidinyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine:

  • Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

Industry:

  • Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene

Uniqueness:

  • The presence of both a cyclohexanol moiety and a pyrimidinyl group makes trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol unique compared to its analogs. This dual functionality allows for diverse chemical reactivity and potential applications in various fields.

Biological Activity

trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on existing literature and experimental data.

  • Molecular Formula : C16H25BClN3O3
  • Molecular Weight : 353.65 g/mol
  • CAS Number : 1497419-90-5

The compound functions primarily through its interaction with specific biological targets. It is hypothesized to act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of the chloro substituent and the dioxaborolane moiety suggests potential interactions with nucleophiles in biological systems.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytostatic effects against various cancer cell lines. For instance:

  • In vitro assays demonstrated significant inhibition of proliferation in pancreatic cancer cell lines (DAN-G), with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as cholinesterases , which play critical roles in neurotransmission:

  • It showed moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 of approximately 157 μM and a more potent effect on butyrylcholinesterase (BChE) with an IC50 of 46.42 μM .

Case Studies

StudyTargetActivityIC50 Value
Study 1DAN-G pancreatic cancer cellsCytostaticLow µM
Study 2AChEInhibition157 µM
Study 3BChEInhibition46.42 µM

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the pyrimidine ring or the cyclohexanol moiety may enhance or diminish its efficacy:

  • Chloro Group : Enhances lipophilicity and may improve binding affinity to target sites.
  • Dioxaborolane Moiety : Implicated in forming stable complexes with biological targets.

Toxicity and Safety Profile

Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses; however, further toxicological assessments are necessary to confirm these findings.

Properties

Molecular Formula

C16H25BClN3O3

Molecular Weight

353.7 g/mol

IUPAC Name

4-[[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl]amino]cyclohexan-1-ol

InChI

InChI=1S/C16H25BClN3O3/c1-15(2)16(3,4)24-17(23-15)12-9-19-14(18)21-13(12)20-10-5-7-11(22)8-6-10/h9-11,22H,5-8H2,1-4H3,(H,19,20,21)

InChI Key

XADHMZNFFIYIHJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2NC3CCC(CC3)O)Cl

Origin of Product

United States

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